2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide
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Overview
Description
2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide is a complex heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thienopyrimidine core, and a mesitylacetamide moiety. It has garnered significant interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide involves several key steps. The most common synthetic routes include:
Cyclization Reactions: The formation of the thienopyrimidine core is typically achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.
Substitution Reactions:
Acylation Reactions: The final step involves the acylation of the thienopyrimidine core with mesitylacetamide to form the target compound.
Chemical Reactions Analysis
2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or cell proliferation .
Comparison with Similar Compounds
2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide can be compared with other similar compounds, such as:
Thienopyrimidines: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups often have antimicrobial and anticancer properties.
Mesitylacetamide Derivatives: These compounds are known for their stability and potential therapeutic applications.
Properties
Molecular Formula |
C26H24ClN3O2S2 |
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Molecular Weight |
510.1 g/mol |
IUPAC Name |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O2S2/c1-14-11-15(2)23(16(3)12-14)28-21(31)13-33-26-29-24-22(19-5-4-6-20(19)34-24)25(32)30(26)18-9-7-17(27)8-10-18/h7-12H,4-6,13H2,1-3H3,(H,28,31) |
InChI Key |
YMOOSQIPHHLWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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